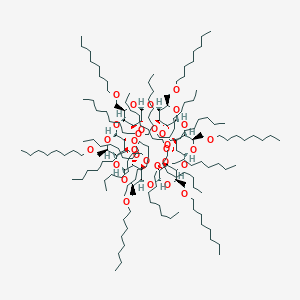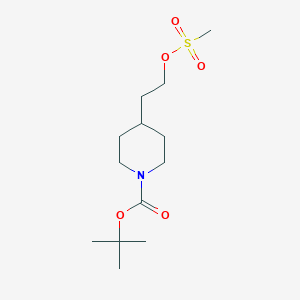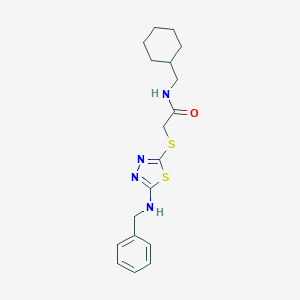
Diphenylacetaldehyde
描述
Diphenylacetaldehyde is an organic compound with the chemical formula C14H12O . It appears as a colorless to pale yellow liquid and is known for its distinctive aromatic odor. This compound is widely used as an intermediate in the synthesis of pharmaceuticals, including anti-cancer drugs and pesticides. Additionally, it serves as a fragrance ingredient and a starting material for various organic synthesis reactions .
准备方法
Synthetic Routes and Reaction Conditions: Diphenylacetaldehyde can be synthesized through several methods:
Phenol Condensation Reaction: This involves the reaction between benzaldehyde and phenylboronic acid under acidic conditions, typically using hydrochloric acid or sulfuric acid as catalysts.
Isomerization of trans-Stilbene Oxide: This method uses boron trifluoride etherate as a catalyst.
Rearrangement of trans-Stilbene Oxide: Catalytic methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) is used in this method.
Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1,2-dihydroxy-1,2-diphenylethane using sulfuric acid, oxalic acid, or acetic anhydride as catalysts .
化学反应分析
Diphenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylacetic acid.
Reduction: Reduction of this compound can yield diphenylmethanol.
Condensation Reactions: It is used in the synthesis of vinylindoles and olefination of aldehydes with ethanol diazoacetate
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Condensation: Catalysts like sulfuric acid or boron trifluoride etherate are used in condensation reactions.
Major Products:
Diphenylacetic Acid: Formed through oxidation.
Diphenylmethanol: Formed through reduction.
Vinylindoles: Formed through condensation reactions
科学研究应用
Diphenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules like vinylindoles.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of anti-cancer drugs and other therapeutic agents.
Industry: this compound is employed in the production of fragrances and as a starting material for various industrial chemicals .
作用机制
The mechanism of action of diphenylacetaldehyde involves its reactivity as an aldehyde. Aldehydes are known to participate in various chemical reactions due to the presence of the carbonyl group. This group can undergo nucleophilic addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Diphenylacetaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Unlike this compound, benzaldehyde has only one phenyl group attached to the carbonyl carbon.
Diphenylmethanol: This compound is the reduced form of this compound and lacks the carbonyl group.
Diphenylacetic Acid: This is the oxidized form of this compound and contains a carboxylic acid group instead of an aldehyde group
Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its aromatic nature also makes it valuable in the fragrance industry .
属性
IUPAC Name |
2,2-diphenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGFGBLKOIZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241575 | |
| Record name | Acetaldehyde, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947-91-1 | |
| Record name | Diphenylacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLACETALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetaldehyde, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenylacetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMF2B8R7DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Diphenylacetaldehyde has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.
A: Yes, several studies report spectroscopic data for this compound. For instance, one study used 1H NMR spectroscopy to analyze the products of a reaction involving this compound and styrene. Another study utilized infrared spectroscopy and mass spectrometry to identify benzophenone, a product formed from the reaction of this compound with microperoxidase-9/CTAB.
A: Titanocene enolates derived from this compound, particularly those with bulky substituents on the C-C double bond, exhibit exceptional stability towards hydrolysis. This stability is attributed to the steric shielding provided by the bulky groups.
A: Yes, this compound can be generated from the rearrangement of trans-stilbene oxide using catalysts like methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). This rearrangement reaction can produce this compound as the desired product, alongside byproducts like the Tischenko product.
A: Yes, this compound serves as a starting material for various organic reactions. For instance, it can react with pyrrole to synthesize 5,10,15,20-tetrakis(diphenylmethyl)porphyrin, a nonplanar porphyrin.
A: Yes, density functional theory (DFT) calculations were employed to study the structural and electronic properties of isomeric diphenylethenyl-disubstituted dimethoxycarbazoles derived from this compound. These calculations provided insights into the molecular geometry, electronic transitions, and charge transport characteristics of these compounds.
A: The position of diphenylethenyl and methoxy substituents on the carbazole core significantly affects the aggregation behavior of this compound-derived compounds. For instance, the isomer with diphenylethenyl groups at C-3 and C-6 positions and methoxy groups at C-2 and C-7 positions exhibited aggregation-induced emission (AIE), while its counterpart with diphenylethenyl groups at C-2 and C-7 positions and methoxy groups at C-3 and C-6 positions displayed aggregation-caused quenching (ACQ).
A: Increasing the steric hindrance around the C-C double bond of this compound-derived titanocene enolates significantly enhances their resistance to hydrolysis. This observation highlights the importance of steric shielding in influencing the stability of these compounds.
A: this compound-generated excited states have been shown to promote damage to isolated rat liver mitochondrial DNA, phospholipids, and proteins.
A: Giuseppe Cilento's work significantly advanced the understanding of this compound's reactivity, particularly its enzymatic oxidation. His research demonstrated that horseradish peroxidase and other hemeproteins catalyze the aerobic oxidation of this compound, generating benzophenone in its triplet state. This finding contributed to a broader understanding of enzymatically generated excited states and their potential roles in biological processes.
A: UV spectroscopy is employed to investigate the kinetics of hydrolysis of this compound-derived titanocene enolates in various solvent mixtures. The pseudo-first-order rate constants are determined to assess their stability under different conditions.
A: Yes, triphenylamine-based enamines synthesized from this compound present themselves as promising alternatives to spiro-OMeTAD in perovskite solar cells. These new materials exhibit high hole mobility, exceeding that of spiro-OMeTAD at comparable electric fields, and have demonstrated promising performance in perovskite solar cells.
A: this compound oxime shows low solubility in common organic solvents such as hexane and dichloromethane. This property makes it easy to isolate as a white solid by simply washing the crude compound with a mixture of these solvents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


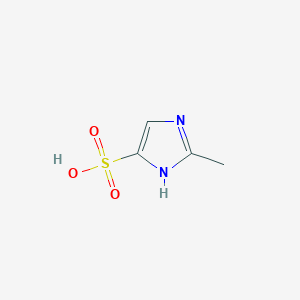


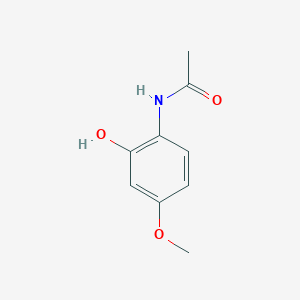
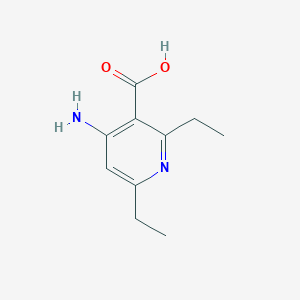
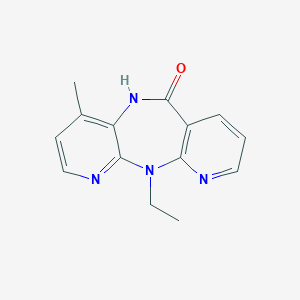
![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester](/img/structure/B122494.png)
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)

